Cas no 1820707-36-5 (methyl 2-[3-(methylcarbamoyl)phenyl]benzoate)
![methyl 2-[3-(methylcarbamoyl)phenyl]benzoate structure](https://ja.kuujia.com/images/noimg.png)
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate 化学的及び物理的性質
名前と識別子
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- methyl 2-[3-(methylcarbamoyl)phenyl]benzoate
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methyl 2-[3-(methylcarbamoyl)phenyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI40856-250mg |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
1820707-36-5 | 96% | 250mg |
$209.00 | 2024-04-20 | |
1PlusChem | 1P00I1FC-1g |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
1820707-36-5 | 96% | 1g |
$656.00 | 2025-02-28 | |
A2B Chem LLC | AI40856-5g |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
1820707-36-5 | 96% | 5g |
$1316.00 | 2024-04-20 | |
A2B Chem LLC | AI40856-1g |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
1820707-36-5 | 96% | 1g |
$499.00 | 2024-04-20 | |
1PlusChem | 1P00I1FC-250mg |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
1820707-36-5 | 96% | 250mg |
$270.00 | 2025-02-28 | |
1PlusChem | 1P00I1FC-5g |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
1820707-36-5 | 96% | 5g |
$1729.00 | 2025-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00777269-1g |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
1820707-36-5 | 96% | 1g |
¥4253.0 | 2023-03-31 |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
methyl 2-[3-(methylcarbamoyl)phenyl]benzoateに関する追加情報
Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate (CAS No. 1820707-36-5): A Comprehensive Overview
Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate, identified by its CAS number 1820707-36-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzoate derivatives, which have been widely studied for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methylcarbamoyl group and a phenyl ring, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate have been subjects of extensive research, aiming to explore its pharmacological effects and potential use in drug development. The benzoate moiety is known for its role in various biological processes, including inflammation modulation and pain relief. Additionally, the methylcarbamoyl group introduces a potential site for interaction with biological targets, making this compound a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel molecules that can modulate specific biological pathways. Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate has been studied for its potential role in inhibiting certain enzymes and receptors involved in neurological disorders. Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a valuable candidate for further exploration in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The chemical structure of Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate allows for multiple possible derivatives, which can be synthesized to enhance its pharmacological activity. Researchers have been exploring various modifications to optimize its binding affinity and selectivity towards specific biological targets. These modifications include changes to the substituents on the phenyl ring and the methylcarbamoyl group, which can significantly influence the compound's biological activity.
One of the key aspects of studying Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate is its potential as a lead compound for drug discovery. The benzoate derivative class has shown promise in various therapeutic areas, including anti-inflammatory, analgesic, and anti-cancer applications. By understanding the structural-activity relationships (SAR) of this compound, researchers can design more effective derivatives with improved therapeutic profiles.
The pharmacokinetic properties of Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate are also of great interest. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for determining the compound's bioavailability and potential side effects. Understanding these properties helps in optimizing dosage regimens and formulation strategies for clinical applications.
In addition to its pharmacological potential, Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate has been explored for its role in chemical biology research. The compound's unique structure makes it a useful tool for studying enzyme mechanisms and interactions with biological targets. Researchers have utilized this molecule to develop inhibitors and probes that can provide insights into various cellular processes.
The synthesis of Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to achieve this goal, including catalytic methods and green chemistry approaches. These methods not only improve the efficiency of synthesis but also minimize environmental impact.
The analytical characterization of this compound has been performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the compound, which are essential for further biological studies.
In conclusion, Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate (CAS No. 1820707-36-5) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for exploring new therapeutic strategies in various disease areas. Further research is warranted to fully elucidate its biological activities and develop novel derivatives with enhanced efficacy and safety profiles.
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